3,4-Dimethoxyphenethyl methanesulfonate
Description
3,4-Dimethoxyphenethyl methanesulfonate is a synthetic organic compound characterized by a phenethylamine backbone substituted with methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, coupled with a methanesulfonate ester functional group. This structural motif is critical in medicinal chemistry, particularly for β-adrenergic receptor modulation. The 3,4-dimethoxyphenethyl moiety has been identified as essential for β1-adrenergic antagonist activity, as electron-donating methoxy groups enhance receptor binding affinity and stability . However, activity is contingent on synergistic interactions with auxiliary structural features, such as the orientation of hydrophobic regions in the molecule.
Properties
Molecular Formula |
C11H16O5S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H16O5S/c1-14-10-5-4-9(8-11(10)15-2)6-7-16-17(3,12)13/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LDAATKVDDDGXGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOS(=O)(=O)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Impact of Phenethyl Substituents on β1-Adrenergic Activity
Halogen-Substituted Phenethyl Derivatives
Structural analogs such as 2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate (CAS: 188928-10-1) replace methoxy groups with electron-withdrawing chlorine atoms. While direct β-adrenergic activity data for this compound is unavailable, its dichlorobenzyloxy substituent likely alters electronic properties, reducing receptor affinity compared to methoxy derivatives. Chlorine’s electronegativity may destabilize π-π interactions or hydrogen bonding with the β1-adrenergic receptor’s active site .
Role of Auxiliary Structural Features
This is attributed to improper orientation of the hydrophobic region adjacent to the oxime moiety, which disrupts binding to the receptor’s hydrophobic pocket.
Table 2: Influence of Oxime Moiety Modifications on Activity
| Compound Group | Hydrophobic Region Orientation | β1-Antagonist Activity | Explanation |
|---|---|---|---|
| 4c, 4o, 4u, 4x | Improperly oriented | Inactive | Misfolded hydrophobic region |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
